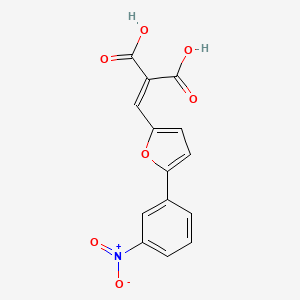
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as furan-based inhibitors, have been found to target the salicylate synthase mbti from mycobacterium tuberculosis .
Mode of Action
Without specific information on “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, it’s difficult to describe its exact mode of action. Furan-based compounds generally interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Furan-based compounds have been found to interfere with iron homeostasis in mycobacterium tuberculosis .
Result of Action
Furan-based compounds have shown antimycobacterial activity, suggesting they could have a potential role in combating bacterial infections .
Preparation Methods
The synthesis of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid typically involves multiple steps. One common method includes the reaction of 5-(3-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar compounds to 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid include other furan derivatives such as:
2-Furoic acid: Known for its antimicrobial properties.
5-Nitrofurfural: Used in the synthesis of various pharmaceuticals.
Furfuryl alcohol: Utilized in the production of resins and polymers.
What sets this compound apart is its unique combination of a furan ring with a nitrophenyl group and a malonic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKDAVMLCNIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
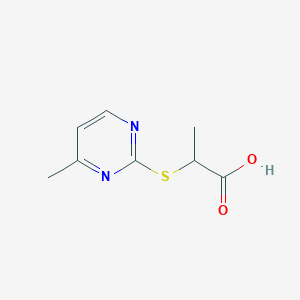
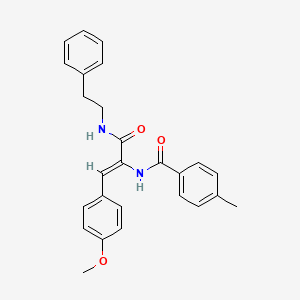
![2-{[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2475031.png)
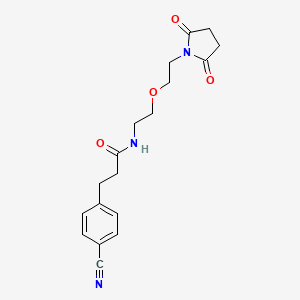
![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)

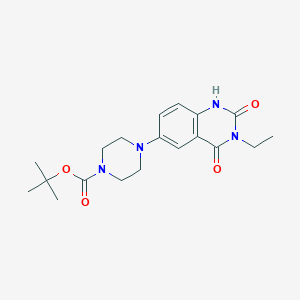
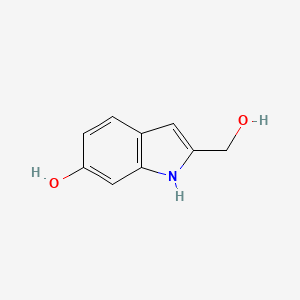
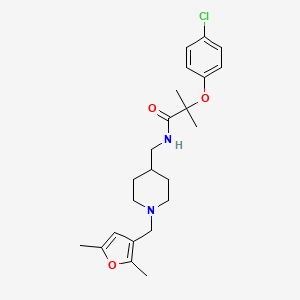
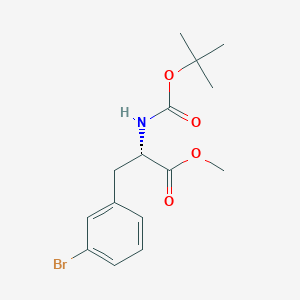
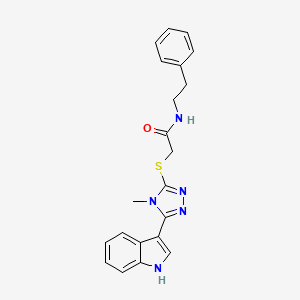
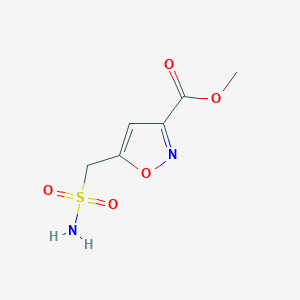
![4-(diethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2475050.png)
